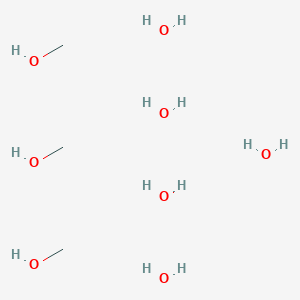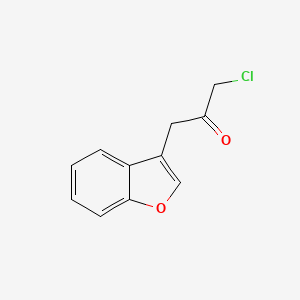![molecular formula C15H28O2Si B14171131 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal CAS No. 922515-78-4](/img/structure/B14171131.png)
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal is an organic compound that features a silyl ether group and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal typically involves multiple steps. One common route starts with the preparation of 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol, which is then subjected to further reactions to introduce the hexa-3,5-dienal moiety . The reaction conditions often involve the use of strong bases like n-Butyllithium and electrophiles such as DMF (dimethylformamide) in anhydrous THF (tetrahydrofuran) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the substitution of the silyl ether group.
Major Products
Oxidation: 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienoic acid.
Reduction: 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hex-3-en-1-ol.
Substitution: 2-(3-Hydroxypropyl)hexa-3,5-dienal.
Applications De Recherche Scientifique
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal involves its reactivity due to the presence of the aldehyde and silyl ether groups. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under specific conditions to release the corresponding alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol .
- (3-Bromopropoxy)-tert-butyldimethylsilane .
Uniqueness
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal is unique due to its combination of a conjugated diene system and a silyl ether group. This structural feature makes it particularly useful in organic synthesis and material science applications, where such functionalities are desirable .
Propriétés
Numéro CAS |
922515-78-4 |
|---|---|
Formule moléculaire |
C15H28O2Si |
Poids moléculaire |
268.47 g/mol |
Nom IUPAC |
2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hexa-3,5-dienal |
InChI |
InChI=1S/C15H28O2Si/c1-7-8-10-14(13-16)11-9-12-17-18(5,6)15(2,3)4/h7-8,10,13-14H,1,9,11-12H2,2-6H3 |
Clé InChI |
GAFWAHHXGLGVJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCC(C=CC=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)

![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)

